Ostruthin

Catalog No.
S538291
CAS No.
148-83-4
M.F
C19H22O3
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ostruthin

CAS Number

148-83-4

Product Name

Ostruthin

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+

InChI Key

INBMTJJPUABOQJ-VGOFMYFVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

6-(3,7-dimethyl-2,6-octadienyl)-7-hydroxycoumarin, 6-geranyl-7-hydroxycoumarin, ostruthin

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/C)C

The exact mass of the compound Ostruthine is 298.1569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83434. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. It belongs to the ontological category of terpene lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ostruthin (CAS 148-83-4) is a naturally occurring, highly lipophilic 6-geranyl-7-hydroxycoumarin primarily isolated from the roots of Peucedanum ostruthium. In procurement and material selection, Ostruthin is valued for its unique structural integration of a coumarin core with a C6-geranyl chain, which dramatically enhances its membrane permeability and target binding affinity compared to simple hydroxycoumarins[1]. This specific structural feature makes it a critical precursor and reference standard in antimycobacterial drug discovery, cardiovascular disease modeling, and the green synthesis of stabilized metallic nanoparticles [2]. For industrial and laboratory buyers, high-purity Ostruthin offers a standardized, reproducible alternative to highly variable crude botanical extracts, ensuring precise dosing and consistent performance in complex biological and chemical assays [3].

Generic substitution with simpler coumarin analogs, such as umbelliferone, or the use of crude botanical extracts fundamentally compromises assay reproducibility and therapeutic efficacy. The absence of the C6-geranyl chain in simple coumarins results in a massive drop in lipophilicity, rendering them largely inactive against robust microbial membranes[1]. Furthermore, attempting to use crude Peucedanum ostruthium extracts introduces significant batch-to-batch variability and competitive interference from co-extracted, inactive furanocoumarins like imperatorin[2]. Because the specific bioactivity in key cardiovascular and antimicrobial models is almost entirely driven by the Ostruthin fraction, procuring the purified compound is essential to eliminate confounding variables and ensure reliable, quantifiable dose-response relationships[3].

Antimycobacterial Potency vs. Core Scaffold

The addition of the C6-geranyl chain transforms the inactive coumarin core into a highly potent antimycobacterial agent. While the ungeranylated core (umbelliferone) exhibits weak activity (MIC = 790 µM) and co-extracted furanocoumarins like imperatorin are inactive (>1.9 mM), Ostruthin demonstrates potent inhibition against rapidly growing mycobacteria with MICs ranging from 3.4 to 107.4 µM[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Mycobacterium species
Target Compound DataOstruthin: 3.4 to 107.4 µM
Comparator Or BaselineUmbelliferone: 790 µM; Imperatorin: >1.9 mM
Quantified DifferenceOstruthin is >7-fold to >200-fold more potent than the ungeranylated core and co-extracted analogs.
ConditionsIn vitro broth microdilution assays against M. fortuitum, M. smegmatis, and M. aurum.

Proves that the geranyl chain is strictly required for antimycobacterial efficacy, justifying the selection of Ostruthin over cheaper, simpler coumarins.

Proliferation Inhibition Reproducibility vs. Crude Extract

In cardiovascular disease models, the use of crude botanical extracts introduces severe reproducibility issues. However, quantitative analysis reveals that the crude CH2Cl2 extract of P. ostruthium inhibits de novo DNA synthesis in vascular smooth muscle cells at an IC50 of 18 µg/mL. Because this extract concentration mathematically corresponds to exactly 19 µM of Ostruthin, and pure Ostruthin exhibits an IC50 of 17 µM, the extract's activity is 100% attributable to the Ostruthin fraction [1].

Evidence DimensionInhibition of de novo DNA synthesis (IC50)
Target Compound DataPure Ostruthin: IC50 = 17 µM
Comparator Or BaselineCrude P. ostruthium extract: IC50 = 18 µg/mL (equivalent to ~19 µM Ostruthin)
Quantified DifferenceThe crude extract's inhibitory activity is fully explained by its Ostruthin content, proving no synergistic benefit from other components.
ConditionsSerum-induced DNA synthesis in rat aortic vascular smooth muscle cells (VSMCs).

Demonstrates that procuring pure Ostruthin is necessary and sufficient for cardiovascular modeling, eliminating the need for unstandardized crude extracts.

Green Synthesis and Nanoparticle Stabilization

Ostruthin functions as a highly effective dual-action reagent in the green synthesis of metallic nanoparticles, acting as both a reducing and capping agent. Gold nanoparticles (AuNPs) synthesized using Ostruthin achieve a Zeta potential of +30.3 mV after 14 days of storage, exceeding the standard ±30 mV threshold required for stable colloidal suspensions without the addition of secondary synthetic surfactants [1].

Evidence DimensionZeta potential of synthesized Gold Nanoparticles (AuNPs)
Target Compound DataOstruthin-reduced AuNPs: +30.3 mV
Comparator Or BaselineStandard stability threshold for colloidal suspensions: ±30 mV
Quantified DifferenceAchieves highly stable colloidal suspensions (+30.3 mV) utilizing a single green reagent.
ConditionsGreen synthesis using 1 mM Gold(III) chloride and 6.70 mM Ostruthin in ethanol, measured after 14 days.

Validates Ostruthin as a dual-action, eco-friendly reagent for the scalable manufacturing of stable nanomaterials without secondary surfactants.

Single-Step Purification Processability

For industrial scale-up, Ostruthin demonstrates exceptional processability via Centrifugal Partition Chromatography (CPC). Unlike traditional multi-step silica gel chromatography, which is highly solvent-intensive and suffers from low single-pass yields, Ostruthin can be isolated directly from ethyl acetate root extracts to 97.5% purity in a single CPC run[1].

Evidence DimensionChromatographic purity in a single run
Target Compound DataCPC extraction: 97.5% purity
Comparator Or BaselineTraditional multi-step silica gel chromatography: Requires multiple solvent systems and sequential runs to achieve >95% purity
Quantified DifferenceAchieves >97% purity in a single 20-minute CPC run, bypassing the solvent-intensive bottlenecks of traditional methods.
ConditionsBiphasic solvent system of n-hexane-ethyl acetate-methanol-water (2:1:2:1 v/v) in ascending mode.

Highlights the compound's excellent processability and the commercial viability of scaling up its extraction for industrial supply chains.

Antimycobacterial Lead Optimization

Due to its >7-fold higher potency compared to ungeranylated coumarins, Ostruthin is the preferred lipophilic scaffold for developing treatments against rapidly growing, resistant mycobacteria. Procuring the pure compound allows medicinal chemists to perform precise structure-activity relationship (SAR) modifications on the geranyl chain without interference from inactive botanical analogs[1].

Cardiovascular Drug Screening and Modeling

Because the anti-proliferative activity of crude Peucedanum extracts is entirely driven by Ostruthin, the purified compound is the optimal standardized inhibitor for in vitro models of atherosclerosis and restenosis. It ensures reproducible dose-response curves when measuring the inhibition of vascular smooth muscle cell (VSMC) proliferation [2].

Eco-Friendly Nanomaterial Production

Ostruthin is uniquely suited for the green synthesis of metallic nanoparticles. Its ability to act as both a reducing agent and a stabilizing capping agent eliminates the need for toxic secondary surfactants, resulting in highly stable (+30.3 mV) gold nanoparticles suitable for targeted drug delivery and biocompatible imaging [3].

Analytical Standardization in Phytochemistry

Given its high processability and ability to be isolated to 97.5% purity in a single CPC run, Ostruthin serves as a highly reliable analytical reference standard. It is essential for the quality control and standardization of commercial Peucedanum and Paramignya extracts used in the nutraceutical and cosmetic industries[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.15689456 Da

Monoisotopic Mass

298.15689456 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XHK3RR9BOR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

148-83-4

Wikipedia

Ostruthin

Dates

Last modified: 04-14-2024
1: Tuan Anh HL, Kim DC, Ko W, Ha TM, Nhiem NX, Yen PH, Tai BH, Truong LH, Long VN, Gioi T, Hong Quang T, Minh CV, Oh H, Kim YC, Kiem PV. Anti-inflammatory coumarins from Paramignya trimera. Pharm Biol. 2017 Dec;55(1):1195-1201. doi: 10.1080/13880209.2017.1296001. PubMed PMID: 28245363; PubMed Central PMCID: PMC6130569.
2: Qi J, Ojika M, Sakagami Y. Differentiation in a rat PC12 cell line induced by ostruthin and (-)-bornyl ferulate, constituents of a Chinese herbal medicine. Biosci Biotechnol Biochem. 1999 Aug;63(8):1501-2. PubMed PMID: 10501010.
3: Schinkovitz A, Gibbons S, Stavri M, Cocksedge MJ, Bucar F. Ostruthin: an antimycobacterial coumarin from the roots of Peucedanum ostruthium. Planta Med. 2003 Apr;69(4):369-71. PubMed PMID: 12709907.
4: Joa H, Vogl S, Atanasov AG, Zehl M, Nakel T, Fakhrudin N, Heiss EH, Picker P, Urban E, Wawrosch C, Saukel J, Reznicek G, Kopp B, Dirsch VM. Identification of ostruthin from Peucedanum ostruthium rhizomes as an inhibitor of vascular smooth muscle cell proliferation. J Nat Prod. 2011 Jun 24;74(6):1513-6. doi: 10.1021/np200072a. Epub 2011 May 31. PubMed PMID: 21627108; PubMed Central PMCID: PMC3122331.
5: DADAK V, RAJDOVSKY G. [ON THE ANTIBIOTIC EFFECT OF NATURAL COUMARINS. V. MODIFICATION OF THE EFFECT OF THE TERPENE COUMARIN OSTRUTHIN BY SURFACE-ACTIVE AGENTS]. Cesk Farm. 1964 Jun;13:248-53. Czech. PubMed PMID: 14170351.
6: Joseph A, Thuy TTT, Thanh LT, Okada M. Antidepressive and anxiolytic effects of ostruthin, a TREK-1 channel activator. PLoS One. 2018 Aug 15;13(8):e0201092. doi: 10.1371/journal.pone.0201092. eCollection 2018. PubMed PMID: 30110354; PubMed Central PMCID: PMC6093650.
7: DADAK V, KUBA M. [ON THE ANTIBIOTIC ACTION OF NATURAL COUMARINS. IV. ON THE MECHANISM OF ANTIBACTERIAL ACTION OF OSTRUTHIN]. Cesk Farm. 1963 Jul;12:301-9. Czech. PubMed PMID: 14067710.
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10: Cuong NM, Huong TT, Khanh PN, Tai NV, Ha VT, Son NT, Tai BH, Kim YH. Paratrimerins A and B, Two New Dimeric Monoterpene-Linked Coumarin Glycosides from the Roots and Stems of Paramignya trimera. Chem Pharm Bull (Tokyo). 2015;63(11):945-9. doi: 10.1248/cpb.c15-00336. PubMed PMID: 26521859.
11: Nguyen VT, Sakoff JA, Scarlett CJ. Physicochemical Properties, Antioxidant and Anti-proliferative Capacities of Dried Leaf and Its Extract from Xao tam phan (Paramignya trimera). Chem Biodivers. 2017 Jun;14(6). doi: 10.1002/cbdv.201600498. Epub 2017 May 3. PubMed PMID: 28122160.
12: Lien TP, Kamperdick C, Schmidt J, Adam G, Van Sung T. Apotirucallane triterpenoids from Luvunga sarmentosa (Rutaceae). Phytochemistry. 2002 Aug;60(7):747-54. PubMed PMID: 12127593.
13: Zboril P, Dadák V. Hydrophobic interaction of isoprenic coumarin ostruthin with nonphosphorylating mitochondrial fragments. Arch Biochem Biophys. 1973 Nov;159(1):249-58. PubMed PMID: 4798898.
14: Liu R, Sun Q, Shi Y, Kong L. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. J Chromatogr A. 2005 May 27;1076(1-2):127-32. PubMed PMID: 15974078.
15: Mikes V, Dadák V. Interaction of lipophilic quinones with membrane fragments of Paracoccus denitrificans and Staphylococcus epidermidis. Biochem J. 1979 Apr 15;180(1):69-73. PubMed PMID: 486107; PubMed Central PMCID: PMC1161020.
16: Cai Y, Kleiner H, Johnston D, Dubowski A, Bostic S, Ivie W, DiGiovanni J. Effect of naturally occurring coumarins on the formation of epidermal DNA adducts and skin tumors induced by benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene in SENCAR mice. Carcinogenesis. 1997 Aug;18(8):1521-7. PubMed PMID: 9276625.
17: Li F, Okamura Y, Dibwe DF, Awale S, Kadota S, Tezuka Y. Anti-austerity agents from Rhizoma et Radix Notopterygii (Qianghuo). Planta Med. 2012 May;78(8):796-9. doi: 10.1055/s-0031-1298463. Epub 2012 Apr 19. PubMed PMID: 22516931.
18: Nguyen VT, Scarlett CJ. Cytotoxic activity of extracts and fractions from Paramignya trimera root and Phyllanthus amarus against pancreatic cancer cell lines. J Cancer Res Ther. 2019 Jan-Mar;15(1):245-249. doi: 10.4103/jcrt.JCRT_85_18. PubMed PMID: 30880785.
19: Vogl S, Zehl M, Picker P, Urban E, Wawrosch C, Reznicek G, Saukel J, Kopp B. Identification and quantification of coumarins in Peucedanum ostruthium (L.) Koch by HPLC-DAD and HPLC-DAD-MS. J Agric Food Chem. 2011 May 11;59(9):4371-7. doi: 10.1021/jf104772x. Epub 2011 Mar 22. PubMed PMID: 21425828.
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